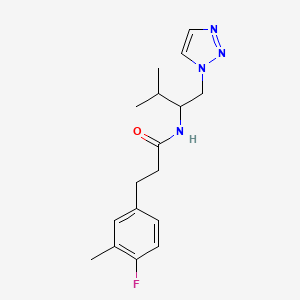
3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C17H23FN4O and its molecular weight is 318.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)propanamide is a synthetic organic molecule with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. Its molecular formula is C17H23FN4O, and it possesses a molecular weight of approximately 318.396 g/mol. This compound is characterized by the presence of a triazole ring, which is known for its diverse biological properties.
Chemical Structure
The IUPAC name for this compound indicates the presence of several functional groups, including a fluoro-substituted phenyl moiety and a triazole ring. The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections summarize key findings from various studies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of triazole derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes the IC50 values for related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT116 | 0.78 |
| Test Compound | MCF-7 | TBD |
| Test Compound | HCT116 | TBD |
These findings suggest that modifications to the triazole structure can enhance anticancer activity, potentially making This compound a candidate for further development.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. A review on benzotriazole derivatives indicated that compounds with similar moieties exhibited antibacterial activity against strains such as Escherichia coli and Bacillus subtilis .
Antimicrobial Testing Results
In vitro studies on related compounds showed varying degrees of effectiveness:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 25 µg/mL |
| Compound D | B. subtilis | 50 µg/mL |
| Test Compound | E. coli | TBD |
| Test Compound | B. subtilis | TBD |
These results indicate promising antimicrobial potential that warrants further exploration.
The biological activity of This compound may be attributed to its ability to interact with specific biological targets within cells. For instance, triazole compounds are known to inhibit certain enzymes involved in cell proliferation and survival pathways.
Propriétés
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-12(2)16(11-22-9-8-19-21-22)20-17(23)7-5-14-4-6-15(18)13(3)10-14/h4,6,8-10,12,16H,5,7,11H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQTTJMMNTISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(CN2C=CN=N2)C(C)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














